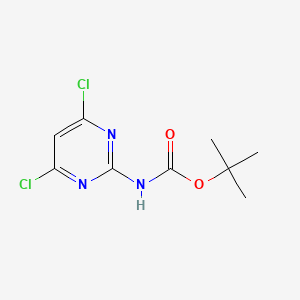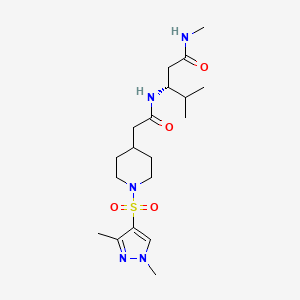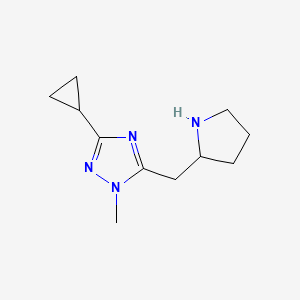
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 3-methylbenzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thioether Formation: The 3-methylbenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylbenzylthiol) reacts with an appropriate electrophile.
Ketone Formation: The ethanone backbone is formed through oxidation reactions, often using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its biological activity.
Comparación Con Compuestos Similares
- 1-Cyclopropyl-2-(phenylthio)ethan-1-one
- 1-Cyclopropyl-2-(benzylthio)ethan-1-one
- 1-Cyclopropyl-2-((4-methylbenzyl)thio)ethan-1-one
Uniqueness: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is unique due to the presence of the 3-methylbenzylthio group, which imparts distinct chemical and biological properties. The cyclopropyl group also contributes to its unique reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-3-2-4-11(7-10)8-15-9-13(14)12-5-6-12/h2-4,7,12H,5-6,8-9H2,1H3 |
Clave InChI |
VRYLZCZKOZQVNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSCC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)



![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)


![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)




